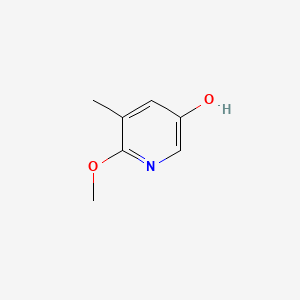

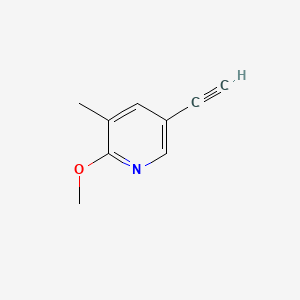

5-Ethynyl-2-methoxy-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

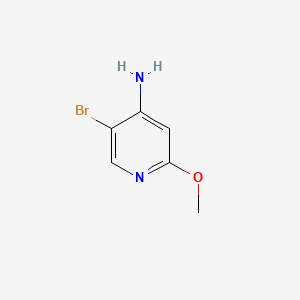

5-Ethynyl-2-methoxy-3-methylpyridine is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.17 .

Molecular Structure Analysis

The InChI code for 5-Ethynyl-2-methoxy-3-methylpyridine is 1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

5-Ethynyl-2-methoxy-3-methylpyridine is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks

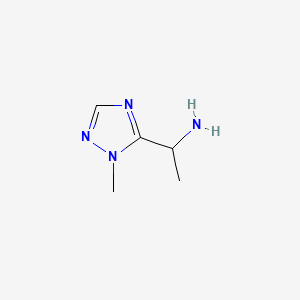

5-Ethynyl-2-methoxy-3-methylpyridine, while not directly mentioned, can be inferred to be involved in synthetic pathways and as a building block in organic chemistry. For instance, derivatives of methoxy-methylpyridine, such as 4-methoxy-2,3,5-trimethylpyridine, have been synthesized and serve as crucial intermediates for compounds with gastric-acid inhibiting activity. This synthesis highlights the utility of methoxy-methylpyridine derivatives in creating compounds with potential therapeutic applications, suggesting a similar potential for 5-Ethynyl-2-methoxy-3-methylpyridine in synthesizing biologically active molecules (Mittelbach et al., 1988).

Schiff Base Formation

The compound's structure, bearing a methoxy and a methyl group on the pyridine ring, indicates its potential in forming Schiff bases, which are important in various chemical syntheses and have applications in creating complex organic molecules. For example, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol involves a Schiff base formation, showcasing the versatility of methoxy-methylpyridine derivatives in organic synthesis and their potential in crafting compounds with intricate molecular architectures (Bai Linsha, 2015).

Pharmacological Intermediates

Methoxy-methylpyridine derivatives also find use as intermediates in the synthesis of pharmacologically active compounds. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptors antagonist, exemplifies the critical role of methoxy-methylpyridine derivatives in medicinal chemistry. This suggests that 5-Ethynyl-2-methoxy-3-methylpyridine could similarly serve as an intermediate in the development of novel therapeutic agents (Y. Hirokawa et al., 2000).

Enzymatic Transformations and Antiviral Research

The enzymatic transformation studies of 5-halo-6-methoxy-5,6-dihydro derivatives of certain pyridine compounds underline the potential of methoxy-methylpyridine derivatives in developing antiviral agents. These studies show how structural modifications can influence the biological activity of pyridine derivatives, hinting at the research potential of 5-Ethynyl-2-methoxy-3-methylpyridine in exploring new antiviral compounds (Rakesh Kumar, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-ethynyl-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCJMAFXIGZJNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methoxy-3-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)